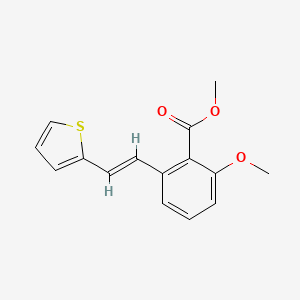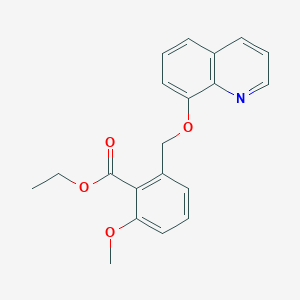![molecular formula C29H32I2N2O2 B6339331 2-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-2-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide CAS No. 365542-44-5](/img/structure/B6339331.png)
2-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-2-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-2-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide is a useful research compound. Its molecular formula is C29H32I2N2O2 and its molecular weight is 694.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 694.05532 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mu-Opioid Receptor Biased Agonists
Research on opioid receptor agonists, like Oliceridine, highlights the development of compounds that selectively activate specific signaling pathways. These compounds offer analgesic benefits while minimizing adverse effects by targeting G protein and β-arrestin signaling pathways. This innovation in receptor-specific activity could inform the application of similarly complex molecules in targeting specific cellular mechanisms, potentially reducing side effects associated with broad-acting drugs (Urits et al., 2019).
Cytochrome P450 Enzyme Inhibitors
Studies on chemical inhibitors of Cytochrome P450 (CYP) enzymes provide crucial insights into drug interactions and metabolism. By understanding the selectivity and potency of these inhibitors, researchers can design molecules that precisely modulate enzyme activity. This knowledge is vital for predicting drug-drug interactions and enhancing the safety profile of new therapeutic agents (Khojasteh et al., 2011).
Heterocyclic Compounds Synthesis
The synthesis and application of heterocyclic compounds, such as in the preparation of dyes and other heterocycles, demonstrate the versatility and importance of complex molecules in various scientific fields. These compounds' unique reactivity and the conditions under which they are generated can lead to innovative applications in material science and chemistry (Gomaa & Ali, 2020).
Biodegradation of Environmental Pollutants
Research into the biodegradation of substances like ethyl tert-butyl ether (ETBE) in environmental contexts shows the potential for microbial remediation strategies. Understanding the microbial pathways and enzymes involved in breaking down complex molecules can lead to environmentally friendly solutions for pollutant degradation (Thornton et al., 2020).
Analytical Methods in Pharmaceutical Chemistry
The development of analytical methods for pharmaceutical impurities, such as in the synthesis and identification of impurities in proton pump inhibitors, highlights the importance of precise analytical techniques in ensuring drug purity and efficacy. Such methodologies are crucial for quality control and regulatory compliance in pharmaceutical development (Saini et al., 2019).
Propiedades
IUPAC Name |
2-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-2-yl)ethyl]phenoxy]phenyl]ethyl]-1-methylpyridin-1-ium;diiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O2.2HI/c1-30-20-6-4-8-25(30)15-10-23-12-17-27(18-13-23)33-29-22-24(14-19-28(29)32-3)11-16-26-9-5-7-21-31(26)2;;/h4-9,12-14,17-22H,10-11,15-16H2,1-3H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXXBTFBTORDGJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC4=CC=CC=[N+]4C)OC.[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32I2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339253.png)
![2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339255.png)

![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339268.png)

![2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339280.png)
![4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine](/img/structure/B6339287.png)
![3-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-3-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide](/img/structure/B6339294.png)


![4-[2-[4-[2-methoxy-5-[2-(1-methylquinolin-1-ium-4-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-quinolin-1-ium diiodide](/img/structure/B6339316.png)
![2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-vinyl]-benzoic acid methyl ester (cis/trans)](/img/structure/B6339321.png)

![{2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol](/img/structure/B6339344.png)